Uracil-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

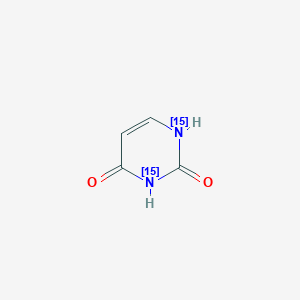

2D Structure

3D Structure

Properties

IUPAC Name |

(1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH]C(=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480694 | |

| Record name | Uracil-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5522-55-4 | |

| Record name | Uracil-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Uracil-15N2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical applications of Uracil-15N2, a stable isotope-labeled analog of the pyrimidine base uracil. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their experimental workflows.

Introduction

This compound is a non-radioactive, stable isotope-labeled version of uracil, a fundamental component of ribonucleic acid (RNA). In this compound, the two nitrogen atoms within the pyrimidine ring are replaced with the heavy isotope of nitrogen, ¹⁵N, at positions 1 and 3. This isotopic enrichment provides a distinct mass signature, making it an invaluable tool for a variety of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is as an internal standard for the accurate quantification of natural uracil in biological samples and as a tracer in metabolic studies.

Molecular Structure and Physicochemical Properties

The fundamental molecular structure of this compound is identical to that of naturally occurring uracil, with the exception of the isotopic substitution at the N1 and N3 positions. This substitution has a negligible effect on the molecule's bond lengths and angles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄¹⁵N₂O₂ |

| Molecular Weight | 114.07 g/mol [1][2] |

| CAS Number | 5522-55-4[1][2] |

| Appearance | Solid, white powder |

| Melting Point | >300 °C (decomposes)[1] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N[1][2] |

The structural integrity of the pyrimidine ring is maintained, allowing this compound to mimic the behavior of its unlabeled counterpart in biological systems and analytical instrumentation.

Table 2: Bond Lengths and Angles of the Uracil Ring

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.379 | C6-N1-C2 | 124.1 |

| C2-N3 | 1.379 | N1-C2-N3 | 113.8 |

| N3-C4 | 1.342 | C2-N3-C4 | 124.1 |

| C4-C5 | 1.409 | N3-C4-C5 | 115.9 |

| C5-C6 | 1.409 | C4-C5-C6 | 120.0 |

| C6-N1 | 1.342 | C5-C6-N1 | 122.1 |

| C2=O2 | 1.236 | ||

| C4=O4 | 1.236 |

Note: Data is based on crystallographic studies of unlabeled uracil and is expected to be highly representative of this compound.[3]

Experimental Protocols and Applications

This compound is primarily utilized as a tool in analytical methodologies. Below are summaries of its application in key experimental techniques.

Mass Spectrometry (MS)

Application: this compound serves as an ideal internal standard for the quantification of uracil in biological matrices such as plasma and urine.[4] Its distinct mass shift of +2 Da compared to unlabeled uracil allows for clear differentiation in mass spectra, enabling accurate and precise measurement.

Exemplary Experimental Workflow:

-

Sample Preparation: To a known volume of biological fluid (e.g., 100 µL of plasma), a precise amount of this compound internal standard solution is added.[5]

-

Extraction: The sample is then subjected to a protein precipitation and extraction procedure, for instance, using acetonitrile.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, often coupled with tandem mass spectrometry (LC-MS/MS), for separation from other sample components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both unlabeled uracil and this compound.

-

Quantification: The ratio of the peak area of unlabeled uracil to that of the this compound internal standard is used to calculate the concentration of uracil in the original sample, correcting for variations in sample preparation and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: The ¹⁵N labels in this compound provide a powerful probe for studying molecular structure, dynamics, and interactions using NMR spectroscopy. It is particularly useful for determining the ¹⁵N chemical shift tensor, which provides detailed information about the electronic environment of the nitrogen atoms.

Exemplary Experimental Workflow:

-

Sample Preparation: A solid (polycrystalline) sample of this compound is prepared for magic-angle spinning (MAS) NMR analysis.

-

NMR Data Acquisition: A solid-state NMR spectrometer is used to acquire ¹⁵N NMR spectra. Techniques such as cross-polarization (CP) from ¹H to ¹⁵N are often employed to enhance signal intensity.

-

Spectral Analysis: The resulting spectra are analyzed to determine the principal values of the ¹⁵N chemical shift tensor for both the N1 and N3 positions.

-

Structural Interpretation: The orientation of the chemical shift tensor in the molecular frame can be determined through additional experiments, such as those involving dipolar coupling to neighboring nuclei (e.g., ¹³C or ¹H). This information provides valuable insights into the local electronic structure and hydrogen bonding interactions.

Visualization of Relevant Biological Pathways

While this compound itself is a synthetic tracer, it follows the same biological pathways as its natural counterpart. The following diagrams illustrate the de novo biosynthesis of uracil (as uridine monophosphate, UMP) and its subsequent incorporation into RNA.

References

- 1. 尿嘧啶-15N2 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. Uracil (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-637-0.5 [isotope.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Measurement of plasma uracil using gas chromatography-mass spectrometry in normal individuals and in patients receiving inhibitors of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis and Properties of ¹⁵N-Labeled Uracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of ¹⁵N-labeled uracil, a critical tool in contemporary biomedical research. The strategic incorporation of the stable isotope ¹⁵N into the uracil molecule enables a wide array of advanced analytical techniques, facilitating deeper insights into nucleic acid structure, function, and metabolism.

Synthesis of ¹⁵N-Labeled Uracil

The preparation of ¹⁵N-labeled uracil can be achieved through several synthetic routes, primarily categorized as chemical synthesis. The choice of method often depends on the desired labeling pattern (e.g., [1-¹⁵N], [3-¹⁵N], or [1,3-¹⁵N₂]) and the required yield.

Chemical Synthesis of [1,3-¹⁵N₂]Uracil

A common and efficient method for producing doubly labeled uracil involves the condensation of malic acid with ¹⁵N-labeled urea.[1] This approach is favored for its relatively straightforward procedure and the commercial availability of ¹⁵N-labeled urea.

Experimental Protocol:

-

Materials: Malic acid, ¹⁵N-labeled urea ([¹⁵N₂]urea), fuming sulfuric acid.

-

Procedure:

-

A mixture of malic acid and [¹⁵N₂]urea is carefully added to fuming sulfuric acid at a controlled temperature.

-

The reaction mixture is heated to facilitate the condensation and cyclization reactions.

-

Upon completion, the reaction mixture is cooled and cautiously poured onto ice.

-

The precipitated crude [1,3-¹⁵N₂]uracil is collected by filtration.

-

Purification is achieved through recrystallization from water to yield the final product.

-

-

Characterization: The identity and purity of the synthesized [1,3-¹⁵N₂]uracil are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Regiospecific Synthesis of [3-¹⁵N]Uracil

For studies requiring site-specific labeling, a regiospecific synthesis of [3-¹⁵N]uracil has been developed.[2] This method utilizes [¹⁵N]ammonium sulfate as the source of the isotopic label, allowing for the targeted incorporation of ¹⁵N at the N3 position of the uracil ring.[2] The reactions are amenable to producing multigram quantities of the labeled material with excellent overall yields.[2]

Physicochemical and Spectroscopic Properties

The introduction of ¹⁵N isotopes into the uracil molecule results in predictable changes in its physical and spectroscopic properties. These alterations are fundamental to the utility of ¹⁵N-labeled uracil in various analytical applications.

Physical Properties

The table below summarizes key physical properties of unlabeled and ¹⁵N-labeled uracil.

| Property | Unlabeled Uracil | [1,3-¹⁵N₂]Uracil |

| Molecular Formula | C₄H₄N₂O₂ | C₄H₄¹⁵N₂O₂ |

| Molecular Weight | 112.09 g/mol | 114.07 g/mol |

| Melting Point | 335 °C (decomposes) | >300 °C (decomposes) |

| Appearance | White crystalline powder | White solid |

Spectroscopic Properties

The primary analytical advantage of ¹⁵N labeling lies in the wealth of information that can be gleaned from advanced spectroscopic techniques, particularly NMR and mass spectrometry.

¹⁵N is a spin-½ nucleus, making it amenable to high-resolution NMR spectroscopy. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, providing a powerful probe of molecular structure and interactions.

¹⁵N NMR Chemical Shift Data for Uracil:

| Labeled Position | Chemical Shift (ppm) | Reference |

| N1 | 114 - 196 | [3] |

| N3 | 79 - 200 | [3] |

Chemical shifts are referenced to ¹⁵NH₄NO₃.

In mass spectrometry, the incorporation of ¹⁵N results in a predictable mass shift in the molecular ion and any nitrogen-containing fragments. This isotopic signature is invaluable for tracing the metabolic fate of uracil and its derivatives. The fragmentation pattern of uracil typically involves the loss of HNCO and other small neutral molecules.[4] For [1,3-¹⁵N₂]uracil, the corresponding fragments will exhibit a mass shift reflecting the presence of the ¹⁵N isotopes.

The vibrational frequencies of bonds involving nitrogen atoms are altered upon ¹⁵N substitution. For instance, the N-H stretching and bending modes in the IR spectrum of uracil will shift to lower wavenumbers in the ¹⁵N-labeled analogue due to the heavier mass of the ¹⁵N isotope. While these shifts can be subtle, they provide an additional layer of confirmation for successful isotopic labeling. The IR spectrum of unlabeled uracil shows characteristic absorptions for N-H stretching in the range of 3100-3200 cm⁻¹ and C=O stretching around 1700 cm⁻¹.[5][6][7]

Applications in Research and Drug Development

The unique properties of ¹⁵N-labeled uracil make it an indispensable tool in a variety of research and development applications, from fundamental studies of nucleic acid biology to the development of novel therapeutics.

Biomolecular NMR Spectroscopy

A primary application of ¹⁵N-labeled uracil is in the study of RNA structure and dynamics by NMR spectroscopy. By incorporating ¹⁵N-labeled uracil into RNA molecules, researchers can utilize a suite of heteronuclear NMR experiments to probe the structure, dynamics, and interactions of RNA at atomic resolution.

Workflow for RNA Labeling and NMR Analysis:

Experimental Protocol: In Vitro Transcription with ¹⁵N-UTP

-

Materials: Linearized DNA template with a T7 promoter, T7 RNA polymerase, ¹⁵N-labeled UTP, unlabeled ATP, CTP, and GTP, transcription buffer, RNase inhibitor.

-

Procedure:

-

Assemble the transcription reaction by combining the DNA template, NTPs (with ¹⁵N-UTP), transcription buffer, and RNase inhibitor.

-

Initiate the reaction by adding T7 RNA polymerase.

-

Incubate the reaction at 37 °C for a defined period (typically 2-4 hours).

-

Treat the reaction with DNase to remove the DNA template.

-

Purify the ¹⁵N-labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Prepare the purified RNA for NMR analysis by buffer exchange and concentration.

-

Metabolic Labeling and Flux Analysis

¹⁵N-labeled uracil can be used as a tracer to study pyrimidine metabolism in cells and organisms.[8] By tracking the incorporation of ¹⁵N into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. This is particularly relevant in cancer research, where altered pyrimidine metabolism is a hallmark of many tumors.

Uracil Metabolic Pathways:

Drug Development and Pharmacokinetics

¹⁵N-labeled uracil and its derivatives are valuable tools in drug development. They can be used to:

-

Synthesize ¹⁵N-labeled versions of therapeutic agents, such as 5-fluorouracil, to study their metabolism and pharmacokinetics.

-

Serve as internal standards in quantitative bioanalytical assays using mass spectrometry.

-

Investigate the mechanism of action of drugs that target pyrimidine metabolic pathways.

Conclusion

¹⁵N-labeled uracil is a versatile and powerful tool for researchers in the life sciences and drug development. Its applications in NMR-based structural biology, metabolic analysis, and pharmacokinetic studies continue to provide invaluable insights into fundamental biological processes and aid in the development of new therapeutic interventions. The synthetic methods and analytical techniques described in this guide offer a solid foundation for the effective utilization of ¹⁵N-labeled uracil in a wide range of scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient syntheses of [3-15N]uracil and [3-15N]thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15N chemical shift tensor magnitude and orientation in the molecular frame of uracil determined via MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of human uracil phosphoribosyltransferase (UPRTase) - PubMed [pubmed.ncbi.nlm.nih.gov]

Uracil-15N2: A Technical Guide to its Discovery, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise and sensitive analysis of metabolic pathways, reaction mechanisms, and molecular structures. Among these, Uracil-15N2, a non-radioactive, heavy-isotope-labeled version of the pyrimidine base uracil, has emerged as a critical component in a range of analytical and biological studies. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, and a comprehensive overview of its applications, with a focus on its use in mass spectrometry and as a tracer in metabolic and signaling pathway research.

Discovery and Historical Context

The journey to the utilization of this compound is intrinsically linked to the broader history of isotope labeling and the development of sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While uracil itself was first isolated in 1900 by Alberto Ascoli from yeast nuclein, the deliberate incorporation of the heavy isotope of nitrogen, ¹⁵N, into its structure for scientific inquiry occurred much later.

Early investigations into nucleic acid structure and metabolism in the mid-20th century spurred the development of methods to synthesize isotopically labeled nucleobases. A significant milestone in the specific labeling of uracil was reported in 1983 by Griffey and Poulter , who described a regiospecific synthesis of [3-¹⁵N]uracil. This work, published in Nucleic Acids Research, provided a practical method for introducing a single ¹⁵N atom into the pyrimidine ring, paving the way for more complex labeling patterns.

The synthesis and application of doubly labeled [1,3-¹⁵N₂]uracil became more prevalent with the increasing sophistication of NMR and MS instrumentation. By the early 1990s, its use in biochemical studies was established. For instance, a 1992 study in Biochemistry by Choi and Redfield detailed the chemical synthesis of 1,3-¹⁵N-labeled uracil for use in NMR studies of E. coli tRNA, highlighting its importance in structural biology.

The primary impetus for the development and use of this compound has been its utility as an internal standard in quantitative mass spectrometry and as a metabolic tracer to follow the fate of uracil and its precursors in biological systems.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. Historically, the methods have evolved from requiring specialized precursors to more streamlined approaches. Below are detailed protocols for both singly and doubly labeled uracil.

Experimental Protocol: Synthesis of [3-¹⁵N]uracil (Griffey and Poulter, 1983)

This method provides a regiospecific synthesis of uracil labeled at the N3 position.

Materials:

-

β-ethoxy-α-methyl-acrylamide

-

[¹⁵N]Ammonium sulfate ((¹⁵NH₄)₂SO₄)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of [¹⁵N]Urea: [¹⁵N]Ammonium sulfate is first converted to [¹⁵N]urea. A detailed procedure for this conversion was not provided in the primary text but is a standard transformation in isotope chemistry.

-

Cyclization: β-ethoxy-α-methyl-acrylamide (1.0 eq) is reacted with [¹⁵N]urea (1.2 eq) in the presence of sodium ethoxide (1.5 eq) in absolute ethanol.

-

Reflux: The reaction mixture is heated at reflux for 24 hours.

-

Acidification and Precipitation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to pH 2-3.

-

Isolation: The resulting precipitate, [3-¹⁵N]uracil, is collected by filtration, washed with cold water, and dried.

Quantitative Data: The authors reported excellent overall yields, amenable to the production of multigram quantities of the labeled material.[1]

Experimental Protocol: Synthesis of [1,3-¹⁵N₂]uracil

While a singular, foundational paper for the synthesis of doubly labeled uracil is not readily apparent, modern synthetic strategies for ¹⁵N-labeled pyrimidines can be adapted. One common approach involves the condensation of a ¹⁵N-labeled urea with a suitable three-carbon precursor.

Materials:

-

[¹⁵N₂]Urea

-

Malic acid

-

Fuming sulfuric acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, fuming sulfuric acid is carefully added to malic acid.

-

Addition of Labeled Urea: [¹⁵N₂]Urea is added portion-wise to the reaction mixture with stirring. The temperature of the reaction is maintained using an ice bath during the addition.

-

Heating: The reaction mixture is then heated, typically in an oil bath, to facilitate the condensation and cyclization reaction. The reaction progress is monitored by a suitable method (e.g., TLC).

-

Workup: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

Neutralization and Precipitation: The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) until the pH is optimal for the precipitation of uracil.

-

Isolation and Purification: The crude [1,3-¹⁵N₂]uracil is collected by filtration, washed with cold water and ethanol, and then purified by recrystallization.

Quantitative Data Summary

| Labeled Product | Starting Materials | Reported Yield | Isotopic Purity | Reference |

| [3-¹⁵N]uracil | β-ethoxy-α-methyl-acrylamide, [¹⁵N]Ammonium sulfate | Excellent (multigram scale) | Not specified | Griffey and Poulter, 1983[1] |

| [1,3-¹⁵N₂]uracil | [¹⁵N₂]Urea, Malic acid | Variable, typically moderate to good | >98% (commercially available) | General synthetic methods |

Applications in Research and Drug Development

This compound serves as a powerful tool in a variety of research applications, primarily centered around its use as a tracer and an internal standard.

Internal Standard for Mass Spectrometry

In quantitative analysis using mass spectrometry (e.g., LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound is chemically identical to its unlabeled counterpart, meaning it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, it is easily distinguished by its mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation, injection volume, and instrument response.

Experimental Workflow for Uracil Quantification using this compound as an Internal Standard

Metabolic and Signaling Pathway Tracing

This compound and its precursors, such as ¹⁵N-labeled amino acids, are instrumental in elucidating the dynamics of nucleotide metabolism. By introducing the labeled compound into a biological system, researchers can trace the incorporation of the ¹⁵N atoms into uracil and its downstream metabolites, providing insights into the activity of metabolic pathways under different physiological or pathological conditions.

A key pathway where this has been applied is the de novo pyrimidine synthesis pathway. This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer.

The De Novo Pyrimidine Synthesis Pathway

The synthesis of uridine monophosphate (UMP), the precursor to other pyrimidine nucleotides, begins with simple molecules. The nitrogen atoms at positions 1 and 3 of the uracil ring are derived from glutamine and aspartate, respectively. By using ¹⁵N-labeled glutamine or aspartate, the flux through this pathway can be monitored.

Recent studies have demonstrated a direct link between major signaling pathways that control cell growth and the regulation of de novo pyrimidine synthesis. The mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism, has been shown to stimulate pyrimidine biosynthesis.

Experimental Workflow for Tracing De Novo Pyrimidine Synthesis

Signaling Pathway: mTOR Regulation of Pyrimidine Synthesis

Growth factor signaling activates the mTORC1 complex, which in turn phosphorylates and activates the S6K1 kinase. S6K1 then phosphorylates CAD, a multifunctional enzyme that catalyzes the first three steps of de novo pyrimidine synthesis, leading to increased pathway flux. Tracing studies with ¹⁵N-labeled glutamine have been pivotal in demonstrating this regulatory mechanism.

Conclusion

This compound, from its early synthesis for NMR-based structural studies to its current widespread use in quantitative proteomics and metabolomics, has become an invaluable tool for researchers. Its application as an internal standard ensures the accuracy of analytical measurements, while its use as a metabolic tracer provides deep insights into the regulation of fundamental cellular processes like nucleotide synthesis and its intricate connection to cell signaling pathways. As analytical technologies continue to advance in sensitivity and resolution, the role of this compound and other stable isotope-labeled compounds is set to expand, furthering our understanding of complex biological systems and aiding in the development of novel therapeutics.

References

The Pivotal Role of Uracil-15N2 in Advancing RNA Biology Research: An In-depth Technical Guide

For Immediate Release

[City, State] – November 24, 2025 – The strategic incorporation of stable isotopes into biological macromolecules has revolutionized our understanding of their structure, dynamics, and function. Among these, Uracil-15N2, a non-radioactive, heavy isotope-labeled version of the canonical RNA base, has emerged as an indispensable tool for researchers, scientists, and drug development professionals in the field of RNA biology. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower cutting-edge research.

Core Applications of this compound in RNA Research

This compound serves as a powerful probe in a multitude of biophysical and biochemical assays designed to elucidate the intricate world of RNA. Its primary applications lie in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling researchers to study RNA with unprecedented detail.

1. Elucidating RNA Structure and Dynamics with NMR Spectroscopy: The introduction of 15N labels into uracil residues provides a critical advantage for NMR-based studies of RNA. By overcoming spectral overlap, a common challenge in the NMR analysis of large biomolecules, this compound facilitates the unambiguous assignment of resonances. This allows for the precise determination of RNA secondary and tertiary structures, as well as the characterization of conformational dynamics that are often essential for biological function. Heteronuclear Single Quantum Coherence (HSQC) experiments, for instance, leverage the 15N label to correlate the nitrogen atom with its attached proton, providing valuable structural constraints.[1]

2. Quantifying RNA Synthesis and Degradation through Metabolic Labeling and Mass Spectrometry: this compound is a key component in metabolic labeling experiments designed to track the lifecycle of RNA molecules within a cell. By introducing 15N-labeled uracil into cell culture media, newly synthesized RNA transcripts incorporate the heavy isotope. Subsequent analysis by mass spectrometry allows for the differentiation and quantification of newly synthesized versus pre-existing RNA populations. This "pulse-chase" approach provides a powerful means to determine the rates of RNA synthesis and degradation, offering insights into the regulatory mechanisms that govern gene expression.[2]

3. Probing RNA-Ligand Interactions: Understanding how small molecules, proteins, and other RNAs interact with specific RNA targets is crucial for drug development. This compound can be strategically incorporated into an RNA molecule of interest to monitor changes in the local chemical environment upon binding of a ligand. Shifts in the 15N NMR chemical shifts can pinpoint the sites of interaction and provide information on the binding affinity and kinetics.

Quantitative Data Summary

The utility of this compound is underscored by the quantitative data it helps generate. The following tables summarize key quantitative parameters relevant to its application.

| Parameter | Typical Values | Application | Reference(s) |

| 15N Chemical Shift Range | 160 to 260 ppm (pyrrole-like nitrogens) | NMR Spectroscopy | [3] |

| Labeling Efficiency (in vivo) | Can approach 99% with appropriate protocols | Mass Spectrometry | [3] |

| Mass Shift per this compound | +2 Da | Mass Spectrometry |

Note: Specific chemical shifts can vary depending on the local chemical environment and secondary structure of the RNA.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are foundational protocols for in vitro transcription and metabolic labeling of RNA.

Protocol 1: In Vitro Transcription of this compound Labeled RNA for NMR Studies

This protocol describes the synthesis of a specific RNA molecule with uniform incorporation of 15N2-labeled uracil using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter upstream of the target RNA sequence

-

15N-UTP (this compound Triphosphate)

-

Unlabeled ATP, CTP, GTP

-

T7 RNA Polymerase

-

Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

EDTA

-

Ammonium Acetate

-

Ethanol

-

Nuclease-free water

Procedure:

-

Transcription Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following in order:

-

Nuclease-free water to a final volume of 100 µL

-

10 µL of 10x Transcription Buffer

-

10 µL of a mix containing 10 mM each of ATP, CTP, GTP

-

10 µL of 10 mM 15N-UTP

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase (50 U/µL)

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Precipitation:

-

Add 10 µL of 0.5 M EDTA to stop the reaction.

-

Add 115 µL of 7.5 M ammonium acetate and 330 µL of cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

-

RNA Pelleting and Washing:

-

Centrifuge at 12,000 x g for 30 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and air dry the pellet for 5-10 minutes.

-

-

Resuspension: Resuspend the RNA pellet in a suitable buffer for NMR analysis (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

-

Purification: Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity.[4]

Protocol 2: Metabolic Labeling of RNA with this compound in Cell Culture for Mass Spectrometry

This protocol outlines the labeling of newly synthesized RNA in a mammalian cell line with 15N2-uracil for subsequent quantification by mass spectrometry.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

RNA extraction reagent (e.g., TRIzol)

-

Chloroform

-

Isopropanol

-

Ethanol

-

Nuclease-free water

Procedure:

-

Cell Culture: Culture the cells to the desired confluency in standard complete medium.

-

Labeling (Pulse):

-

Prepare a stock solution of this compound in nuclease-free water.

-

Remove the standard medium from the cells and replace it with a complete medium supplemented with this compound at a final concentration of 100-200 µM.

-

Incubate the cells for the desired labeling period (e.g., 2-24 hours). The optimal time will depend on the specific experimental goals and the turnover rate of the RNA of interest.

-

-

Cell Harvest:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the culture dish by adding an RNA extraction reagent.

-

-

RNA Isolation:

-

Follow the manufacturer's protocol for the chosen RNA extraction reagent. A typical procedure involves:

-

Homogenization of the lysate.

-

Phase separation using chloroform.

-

Precipitation of the RNA from the aqueous phase with isopropanol.

-

Washing the RNA pellet with 75% ethanol.

-

Air-drying the pellet and resuspending in nuclease-free water.

-

-

-

Sample Preparation for Mass Spectrometry:

-

Quantify the extracted RNA.

-

Hydrolyze the RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of 15N-labeled uracil to unlabeled uracil.[5]

-

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding and reproducing complex procedures. The following diagrams, generated using the DOT language, illustrate the key steps in the application of this compound.

References

- 1. Correlation of nucleotide base and sugar protons in a 15N-labeled HIV-1 RNA oligonucleotide by 1H-15N HSQC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Uracil-15N2 and Unlabeled Uracil: A Technical Guide

This technical guide provides an in-depth comparison of the chemical properties of Uracil-15N2 and its unlabeled counterpart. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their studies. This document outlines the core chemical characteristics, presents detailed experimental protocols for their determination, and illustrates relevant biochemical pathways.

Core Chemical Properties: A Comparative Overview

Isotopic labeling of uracil with two ¹⁵N atoms at positions 1 and 3 (this compound) is a powerful technique for tracing the metabolic fate of this crucial nucleobase in various biological systems. While this substitution is fundamental for techniques like NMR spectroscopy and mass spectrometry, it has a negligible impact on the bulk chemical properties of the molecule. The electronic structure, which governs properties like solubility and acidity, remains virtually unchanged. The primary differences arise from the increased nuclear mass.

Physical and Chemical Data

The table below summarizes the key quantitative data for both unlabeled uracil and this compound.

| Property | Unlabeled Uracil | This compound | Data Source(s) |

| Molecular Formula | C₄H₄N₂O₂ | C₄H₄¹⁵N₂O₂ | [1] |

| Molecular Weight | 112.09 g/mol | 114.07 g/mol | [1][2][3][4] |

| Appearance | White crystalline solid | White to off-white solid | [1][5] |

| Melting Point | 335 °C (decomposes) | >300 °C (decomposes) | [1][2][6] |

| Solubility in Water (25 °C) | 3.6 mg/mL | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [1][3] |

| Solubility in PBS (pH 7.2) | ~8 mg/mL | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [7] |

| Solubility in Organic Solvents | Ethanol: ~0.8 mg/mLDMSO: ~50 mg/mLDMF: ~60 mg/mL | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [7] |

| Acidic pKₐ | 9.39 - 9.45 | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [2][3] |

| Basic pKₐ | -3.4 | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [2] |

| UV/Vis Absorbance (λₘₐₓ) | 259 nm | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [7] |

Spectroscopic Properties: The Key Distinction

The most significant divergence between this compound and unlabeled uracil lies in their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹⁵N NMR Spectroscopy : this compound is specifically designed for ¹⁵N NMR studies. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. These studies allow for the direct observation of the nitrogen atoms within the uracil ring, providing detailed information about hydrogen bonding, molecular structure, and dynamics.[8][9] The chemical shifts of the ¹⁵N resonances are sensitive to the local electronic environment.

-

¹H and ¹³C NMR Spectroscopy : The presence of ¹⁵N isotopes also influences the spectra of neighboring ¹H and ¹³C nuclei through spin-spin coupling. This coupling can be used to assign resonances and gain further structural insights.

-

Mass Spectrometry : The 2-dalton mass shift of this compound (114.07 Da vs 112.09 Da) allows for its unambiguous detection and quantification in complex biological matrices, making it an excellent tracer for metabolic flux analysis.

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of uracil.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely ground sample of uracil is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded. For uracil, this is a decomposition point rather than a true melting point.

Determination of Aqueous Solubility

Objective: To quantify the maximum amount of uracil that can be dissolved in water at a specific temperature.

Methodology:

-

An excess amount of uracil is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. Sonication may be required to aid dissolution.[10]

-

The suspension is filtered to remove undissolved solid.

-

The concentration of uracil in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry at 259 nm or High-Performance Liquid Chromatography (HPLC).

Determination of pKₐ by Potentiometric Titration

Objective: To determine the acid dissociation constant of uracil.

Methodology:

-

A known mass of uracil is dissolved in a known volume of deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 N NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKₐ is determined from the pH at the half-equivalence point.

Biochemical Pathway: Uracil Degradation

Uracil is a key component of RNA and its metabolism is a fundamental cellular process.[3] The reductive pathway of uracil degradation breaks it down into simpler molecules. This pathway is crucial for nucleobase recycling and preventing the accumulation of excess pyrimidines.

Caption: Reductive pathway of uracil degradation.

This pathway illustrates the enzymatic conversion of uracil to β-alanine, ammonia, and carbon dioxide.[11] The initial and rate-limiting step is catalyzed by dihydropyrimidine dehydrogenase (DPD).[11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the properties of unlabeled uracil and this compound.

Caption: Workflow for comparative analysis.

Conclusion

The primary distinction between this compound and unlabeled uracil is its increased molecular weight and its utility in NMR spectroscopy. For most practical purposes in terms of handling, solubility, and acid-base chemistry, the properties of the two compounds can be considered identical. The choice to use this compound is therefore dictated by the analytical requirements of the experiment, specifically when tracing the metabolic fate or investigating the structural and dynamic properties of uracil-containing biomolecules at the atomic level.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Uracil - Wikipedia [en.wikipedia.org]

- 3. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uracil (1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biologyonline.com [biologyonline.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 15N chemical shift tensor magnitude and orientation in the molecular frame of uracil determined via MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biospectra.us [biospectra.us]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

A Technical Guide to the Natural Abundance and Significance of Nitrogen-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen, an element fundamental to life, exists predominantly as the isotope ¹⁴N. However, its stable, heavier counterpart, Nitrogen-15 (¹⁵N), offers a powerful and non-invasive tool for probing biological systems. With a natural abundance of approximately 0.365% to 0.4%, ¹⁵N serves as a valuable tracer in a multitude of scientific disciplines, from environmental science to cutting-edge drug development.[1][][3][4] This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N, its profound significance in research, and detailed methodologies for its application, particularly within the context of drug discovery and development.

Natural Abundance of Nitrogen Isotopes

Nitrogen is primarily composed of two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N, while ¹⁵N is a rare isotope.[][4] The precise natural abundance can vary slightly depending on the terrestrial material, but it is generally accepted to be within a narrow range.[5]

| Isotope | Natural Abundance (%) | Nuclear Spin | Key Characteristics |

| ¹⁴N | ~99.6% | 1 | Quadrupole moment, leading to broader NMR signals.[1][6] |

| ¹⁵N | ~0.36% - 0.4% | 1/2 | No quadrupole moment, resulting in narrower, more resolved NMR signals.[1][][6] |

The low natural abundance of ¹⁵N is a key aspect of its utility. It allows for the introduction of ¹⁵N-enriched compounds into biological systems, creating a distinct isotopic signature that can be tracked and quantified against the low natural background.

The Significance of Nitrogen-15 in Research and Drug Development

The unique nuclear properties of ¹⁵N make it an indispensable tool for researchers. Unlike the more abundant ¹⁴N, ¹⁵N has a nuclear spin of 1/2, which is highly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, as it produces sharper and more easily interpretable signals.[1][][6] This characteristic, coupled with its stability (non-radioactive nature), underpins its significance across various fields.

Key Areas of Significance:

-

Metabolic Studies and Pathway Elucidation: ¹⁵N-labeled compounds are widely used as tracers to investigate metabolic pathways, nutrient cycling, and the biosynthesis of natural products.[][7][8] By introducing ¹⁵N-enriched precursors, researchers can follow the incorporation of nitrogen into various biomolecules, providing critical insights into cellular processes.[9]

-

Structural Biology and Protein NMR: In structural biology, ¹⁵N labeling is essential for NMR studies of proteins and other macromolecules.[6][7] Uniform or selective ¹⁵N labeling of proteins allows for the determination of their three-dimensional structures, the study of protein-ligand interactions, and the investigation of protein dynamics.[10][11] The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is a cornerstone of protein NMR, providing a unique "fingerprint" for each protein.[10]

-

Drug Development: In the pharmaceutical industry, ¹⁵N labeling plays a crucial role in various stages of drug development:

-

Target Validation: Understanding how a potential drug interacts with its biological target is paramount. ¹⁵N NMR can be used to monitor the chemical shift perturbations in a protein's spectrum upon ligand binding, providing information on the binding site and affinity.[11]

-

Pharmacokinetics and Metabolism: By labeling a drug candidate with ¹⁵N, its absorption, distribution, metabolism, and excretion (ADME) properties can be studied in detail using mass spectrometry.[9]

-

Mechanism of Action: ¹⁵N tracers can help elucidate the mechanism of action of a drug by revealing its effects on specific metabolic pathways.[9]

-

-

Environmental and Agricultural Science: ¹⁵N tracing is utilized to study nitrogen cycling in ecosystems, assess fertilizer use efficiency in crops, and investigate sources of nitrogen pollution.[][12][13]

Experimental Protocols

The application of ¹⁵N in research relies on a set of well-established experimental protocols. The choice of method depends on the specific research question and the biological system under investigation.

¹⁵N Metabolic Labeling of Cells or Organisms

This protocol describes the general procedure for enriching proteins and other biomolecules with ¹⁵N by growing cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source.

Objective: To incorporate ¹⁵N into the proteome of a biological system for subsequent analysis by mass spectrometry or NMR.

Materials:

-

Cell culture or organism of interest

-

Growth medium depleted of natural nitrogen sources

-

¹⁵N-labeled nitrogen source (e.g., ¹⁵N-ammonium chloride, ¹⁵N-potassium nitrate, ¹⁵N-labeled amino acids)

-

Standard laboratory equipment for cell culture or organism maintenance

-

Instrumentation for downstream analysis (Mass Spectrometer or NMR Spectrometer)

Methodology:

-

Preparation of ¹⁵N-Labeling Medium: Prepare the growth medium by replacing the standard nitrogen source with the corresponding ¹⁵N-labeled compound. The concentration of the ¹⁵N source should be optimized for the specific organism and experimental goals.

-

Inoculation and Growth: Inoculate the ¹⁵N-labeling medium with the cells or organism. For cell cultures, this involves passaging the cells into the new medium. For whole organisms, this may involve providing a ¹⁵N-enriched diet.[14]

-

Incubation and Monitoring: Allow the cells or organism to grow for a sufficient period to ensure adequate incorporation of ¹⁵N. The duration of labeling will depend on the organism's growth rate and the turnover of the molecules of interest.[15] For multi-generational labeling, the organism is maintained on the ¹⁵N diet for its entire life cycle.[14][16]

-

Harvesting: Harvest the cells or tissues at the desired time point.

-

Sample Preparation: Process the harvested samples for the intended analysis. This may involve cell lysis, protein extraction, and purification.

-

Analysis: Analyze the ¹⁵N-labeled samples using mass spectrometry to determine isotopic enrichment and quantify protein abundance, or using NMR spectroscopy to study protein structure and dynamics.[15]

Workflow for ¹⁵N Metabolic Labeling:

Caption: Workflow for ¹⁵N metabolic labeling of biological samples.

Isotope-Ratio Mass Spectrometry (IRMS) for ¹⁵N Abundance Determination

This protocol outlines the measurement of ¹⁵N abundance in a sample using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).

Objective: To precisely determine the ¹⁵N/¹⁴N ratio in a sample.

Materials:

-

Dried and homogenized sample (e.g., plant tissue, soil)[3]

-

Tin capsules

-

Elemental Analyzer (EA)

-

Isotope Ratio Mass Spectrometer (IRMS)

-

Reference standards with known ¹⁵N abundance

Methodology:

-

Sample Preparation: The sample must be dried to a constant weight and finely ground to ensure homogeneity.[3]

-

Encapsulation: A small, precisely weighed amount of the powdered sample is placed into a tin capsule.[3]

-

Combustion: The tin capsule containing the sample is dropped into a high-temperature combustion furnace (typically >1000°C) within the elemental analyzer. The sample is flash combusted, converting all nitrogen in the sample to N₂ gas.

-

Reduction and Gas Chromatography: The combustion products pass through a reduction column to convert any nitrogen oxides (NOₓ) to N₂. The N₂ gas is then separated from other gases (like CO₂ and H₂O) using a gas chromatography column.

-

Introduction to IRMS: The purified N₂ gas is introduced into the ion source of the mass spectrometer.

-

Ionization and Mass Analysis: The N₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The instrument simultaneously measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).

-

Data Analysis: The ¹⁵N abundance is typically expressed in delta (δ¹⁵N) notation in parts per thousand (‰) relative to the international standard, which is atmospheric air.[3][5] The δ¹⁵N value is calculated using the following equation:

δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000

where R is the ¹⁵N/¹⁴N ratio.[3]

Logical Flow of EA-IRMS Analysis:

Caption: Logical flow for δ¹⁵N analysis using EA-IRMS.

Protein NMR Spectroscopy with ¹⁵N-Labeled Proteins

This protocol provides a high-level overview of acquiring a ¹H-¹⁵N HSQC spectrum, a fundamental experiment in protein NMR.

Objective: To obtain a 2D NMR spectrum that shows correlations between amide protons and their directly bonded nitrogen atoms in a protein.

Materials:

-

Purified ¹⁵N-labeled protein sample in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O)

-

NMR spectrometer equipped with a cryoprobe

-

NMR tubes

Methodology:

-

Sample Preparation: The ¹⁵N-labeled protein is concentrated to a suitable level (typically 0.1 - 1 mM) and dissolved in an appropriate buffer. A small percentage of D₂O is added for the spectrometer's lock system.

-

Spectrometer Setup: The sample is placed in the NMR magnet. The spectrometer is tuned and matched to the frequencies of ¹H and ¹⁵N. Shimming is performed to optimize the magnetic field homogeneity.

-

Pulse Sequence: The ¹H-¹⁵N HSQC pulse sequence is loaded. This is a 2D experiment that involves transferring magnetization from the highly sensitive ¹H nuclei to the less sensitive ¹⁵N nuclei and back.

-

Data Acquisition: The experiment is run, acquiring data over a series of increments in the indirect (¹⁵N) dimension. The acquisition time will depend on the sample concentration and the desired signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation in both the direct (¹H) and indirect (¹⁵N) dimensions. This converts the time-domain data into the frequency-domain spectrum.

-

Spectral Analysis: The resulting 2D spectrum displays peaks corresponding to each amide N-H pair in the protein backbone (excluding prolines). Each peak has a unique chemical shift in both the ¹H and ¹⁵N dimensions, creating the protein's "fingerprint."

Signaling Pathway for ¹H-¹⁵N HSQC:

Caption: Simplified signaling pathway of a ¹H-¹⁵N HSQC NMR experiment.

Conclusion

The low natural abundance of Nitrogen-15, once viewed as a limitation, is precisely what makes it an invaluable tool in modern scientific research. Its stable, non-radioactive nature and favorable nuclear spin properties have established it as a cornerstone for a diverse range of applications, from elucidating complex biological pathways to accelerating the development of new therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of ¹⁵N's properties and the methodologies for its use is essential for unlocking new discoveries and driving innovation. The techniques outlined in this guide provide a foundation for harnessing the power of this rare isotope to address some of the most pressing challenges in science and medicine.

References

- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prometheusprotocols.net [prometheusprotocols.net]

- 4. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 10. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 12. iaea.org [iaea.org]

- 13. ISOFLEX USA - Using Nitrogen-15 in agricultural research: Improving crop productivity in Panama [isoflex.com]

- 14. ckisotopes.com [ckisotopes.com]

- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling with Uracil-¹⁵N₂: Principles, Protocols, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, methodologies, and applications of stable isotope labeling using Uracil-¹⁵N₂. This powerful technique offers a robust platform for investigating RNA metabolism, quantifying RNA synthesis and turnover rates, and elucidating the mechanisms of action for novel drug candidates. By tracing the incorporation of the heavy isotope ¹⁵N into the nucleobase uracil, researchers can gain unprecedented insights into the dynamic lifecycle of RNA within a cell.

Core Principles of Stable Isotope Labeling with Uracil-¹⁵N₂

Stable isotope labeling is a non-radioactive method for tracking the metabolic fate of molecules within biological systems.[1] Uracil is a pyrimidine nucleobase that is a fundamental component of RNA.[2] By introducing uracil labeled with the heavy isotope of nitrogen (¹⁵N) at both nitrogen positions (Uracil-¹⁵N₂), researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. This distinction is achieved through mass spectrometry, which separates molecules based on their mass-to-charge ratio. The increased mass of RNA molecules containing Uracil-¹⁵N₂ allows for their precise quantification and characterization.[3][4]

The incorporation of Uracil-¹⁵N₂ into cellular RNA primarily occurs through the pyrimidine salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides from the degradation of nucleic acids.[2][5] Uracil is converted to uridine monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT), which is then further phosphorylated and incorporated into nascent RNA chains during transcription.[5]

Quantitative Data Presentation

The following tables summarize quantitative data related to RNA turnover and the impact of therapeutic agents on uracil incorporation, providing a framework for comparative analysis in drug development studies.

Table 1: Representative mRNA Half-Lives in Mammalian Cells

| Cell Line | Method | Median mRNA Half-Life (hours) | Reference |

| NIH3T3 | 4-thiouridine labeling | 7.6 | [6] |

| NIH3T3 | 4-thiouridine labeling | 4.6 | [6] |

| Dendritic cells | 4-thiouridine labeling | 0.17 - 1.17 | [6] |

| Human cell line | Global transcriptional inhibition | 10 | [6] |

| Hypoxic cells | Metabolic labeling | 5.7 | [7] |

| Normoxic cells | Metabolic labeling | 8.7 | [7] |

Table 2: Effect of Chemotherapeutic Agents on Genomic Uracil Levels in HCT116 Cells

| Treatment | Uracil Moieties per Million Bases (approx.) | Fold Increase vs. Non-Treated | Reference |

| Non-Treated (NT) | 2-5 | - | [8] |

| 5-Fluorodeoxyuridine (5FdUR) | 400 | ~80-200 | [8] |

| Raltitrexed (RTX) | 700 | ~140-350 | [8] |

Experimental Protocols

This section provides a detailed methodology for conducting a stable isotope labeling experiment using Uracil-¹⁵N₂ to measure RNA synthesis and turnover rates in cultured mammalian cells.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells of interest in appropriate cell culture dishes and grow to approximately 70-80% confluency in standard growth medium.

-

Preparation of Labeling Medium: Prepare a labeling medium by supplementing uracil-free cell culture medium with 10% dialyzed fetal bovine serum and the desired concentration of Uracil-¹⁵N₂ (e.g., 100 µM).

-

Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed Uracil-¹⁵N₂ labeling medium to the cells.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of Uracil-¹⁵N₂ into RNA over time. The 0-hour time point serves as the unlabeled control.

RNA Extraction

-

Cell Lysis: At each time point, place the culture dishes on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Add a suitable cell lysis buffer (e.g., TRIzol reagent) to the cells and scrape to ensure complete lysis.

-

Phase Separation: Transfer the cell lysate to a microcentrifuge tube, add chloroform, and shake vigorously. Centrifuge the mixture to separate it into aqueous and organic phases.

-

RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Add isopropanol to precipitate the RNA.

-

Washing and Resuspension: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol. Air-dry the pellet briefly and resuspend it in RNase-free water.

RNA Hydrolysis and Sample Preparation for Mass Spectrometry

-

RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Acid Hydrolysis: To an aliquot of the RNA sample, add formic acid to a final concentration of 88%. Incubate the mixture at 140°C for a defined period (e.g., 2 hours) to hydrolyze the RNA into its constituent nucleobases.[4]

-

Sample Cleanup: Neutralize the hydrolyzed sample and use a suitable solid-phase extraction (SPE) method to purify the nucleobases.

-

Resuspension: Resuspend the purified nucleobases in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS) analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample onto a liquid chromatography system equipped with a column suitable for separating nucleobases (e.g., a C18 reversed-phase column).

-

Mass Spectrometry Detection: Analyze the eluting nucleobases using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Data Acquisition: Monitor the specific precursor-to-product ion transitions for both unlabeled uracil (¹⁴N₂) and ¹⁵N₂-labeled uracil.

Data Analysis

-

Quantification of Labeled Uracil: Calculate the ratio of the peak areas of ¹⁵N₂-labeled uracil to unlabeled uracil at each time point.

-

Determination of RNA Synthesis and Turnover Rates: Use the time-course data to model the kinetics of Uracil-¹⁵N₂ incorporation and calculate the rates of RNA synthesis and degradation.[9]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to stable isotope labeling with Uracil-¹⁵N₂.

Caption: Uracil-¹⁵N₂ salvage pathway for RNA synthesis.

Caption: Experimental workflow for Uracil-¹⁵N₂ labeling.

Applications in Drug Development

Stable isotope labeling with Uracil-¹⁵N₂ is a versatile tool with significant applications in the pharmaceutical industry.

-

Mechanism of Action Studies: By tracking the incorporation of Uracil-¹⁵N₂ into RNA, researchers can determine if a drug candidate affects RNA synthesis or degradation pathways. For instance, a decrease in the rate of ¹⁵N₂-uracil incorporation would suggest an inhibition of transcription.

-

Target Engagement and Validation: This technique can be used to confirm that a drug is interacting with its intended target within the RNA metabolism machinery.

-

Pharmacodynamic Biomarker Development: The rate of RNA turnover, as measured by Uracil-¹⁵N₂ labeling, can serve as a dynamic biomarker to assess the physiological effect of a drug over time.

-

Antiviral and Anticancer Drug Research: Many antiviral and anticancer drugs are nucleoside analogs that interfere with nucleic acid synthesis. Uracil-¹⁵N₂ labeling can be employed to study the impact of these drugs on RNA metabolism in both host and pathogenic cells, providing insights into their efficacy and potential off-target effects.[10]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 3. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the isotopic enrichment of Uracil-15N2

An In-depth Technical Guide to the Isotopic Enrichment of Uracil-15N2

Introduction to this compound

This compound is a stable isotope-labeled form of uracil, a fundamental nucleobase found in ribonucleic acid (RNA). In this molecule, the two naturally abundant nitrogen-14 (¹⁴N) atoms at positions 1 and 3 of the pyrimidine ring are replaced with the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This labeling renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass.

The use of stable isotopes like ¹⁵N is a powerful technique in biological and pharmaceutical research.[1][2] By introducing ¹⁵N-enriched compounds into biological systems, researchers can trace the metabolic fate of molecules, quantify fluxes through metabolic pathways, and elucidate the structure of macromolecules without the complications of radioactivity.[3][4] this compound serves as a crucial tracer for studying de novo nucleotide biosynthesis, RNA metabolism, and the broader nitrogen economy of the cell.[5][6]

Properties and Synthesis of this compound

The key physical and chemical properties of this compound are summarized below. The primary distinction from endogenous uracil is its increased molecular weight due to the two ¹⁵N atoms.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₄H₄¹⁵N₂O₂ | [5] |

| Molecular Weight | 114.07 g/mol | [5] |

| Isotopic Enrichment | Typically ≥ 98% | [5][7] |

| CAS Number (Labeled) | 5522-55-4 | [5][8] |

| CAS Number (Unlabeled) | 66-22-8 | [5] |

| Appearance | Neat/Solid | [5] |

| Synonyms | 2,4(1H,3H)-Pyrimidinedione-¹⁵N₂ | [5] |

Synthesis Overview

The chemical synthesis of this compound involves the regiospecific incorporation of ¹⁵N atoms into the pyrimidine ring. While multiple laboratory methods exist for synthesizing unlabeled uracil, such as the condensation of malic acid with urea, labeled synthesis requires a ¹⁵N-containing precursor.[9]

Regiospecific syntheses for related compounds like [3-¹⁵N]uracil have been described, which utilize [¹⁵N]ammonium sulfate as the source of the labeled nitrogen.[10][11] The synthesis of the di-labeled this compound follows similar principles, typically involving the reaction of a ¹⁵N-labeled urea or a similar precursor where both nitrogen atoms are ¹⁵N, with a suitable three-carbon compound to form the pyrimidine ring. These reactions are often complex but can be performed at a multigram scale with excellent yields.[10][11]

Key Applications in Research and Drug Development

This compound is a versatile tool employed in various fields to investigate fundamental biological processes.

-

Metabolic Flux Analysis (MFA): As a precursor in the de novo pyrimidine synthesis pathway, this compound is used to trace the flow of nitrogen atoms into the nucleotide pool.[6][8] This allows for the quantification of pathway activity under different physiological or pathological conditions, which is critical for understanding diseases like cancer where nucleotide metabolism is often dysregulated.[6]

-

RNA Dynamics and Turnover: By feeding cells this compound, newly synthesized RNA molecules become labeled. This enables researchers to measure the rates of RNA synthesis and degradation, providing insights into gene expression regulation.[12]

-

Biomolecular NMR Spectroscopy: ¹⁵N has a nuclear spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus.[1] Incorporating this compound into RNA molecules allows for detailed structural and dynamic studies by NMR, helping to elucidate RNA folding and its interactions with proteins or small molecules.[13][14]

-

Quantitative Proteomics: While less direct, ¹⁵N from uracil can be catabolized and enter the general nitrogen pool, subsequently being incorporated into amino acids and proteins. This metabolic labeling can be used in quantitative proteomics to compare protein expression levels between different cell populations.[1][15]

Experimental Protocols

The successful application of this compound relies on robust experimental design and precise analytical techniques.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines a general procedure for labeling mammalian cells with this compound to study metabolic pathways.

-

Cell Culture Preparation: Culture cells of interest to mid-log phase in standard growth medium. Ensure cell viability is high (>95%).

-

Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium Introduction: Add custom-made growth medium depleted of natural uracil and supplemented with a known concentration of this compound. The optimal concentration and labeling duration (typically ranging from hours to days) must be empirically determined based on the specific metabolic pathway and cell type.

-

Incubation: Return cells to the incubator and allow labeling to proceed for the predetermined time. For flux analysis, multiple time points are often necessary.

-

Metabolite Extraction:

-

Aspirate the labeling medium and place the culture dish on dry ice.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to quench metabolic activity instantly.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Sample Preparation: Collect the supernatant containing the extracted metabolites. The sample can be dried under nitrogen gas and stored at -80°C until analysis.

Protocol 2: Quantification of ¹⁵N Enrichment by LC-MS/MS

This protocol describes the analysis of labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water) compatible with the LC method.

-

Chromatographic Separation: Inject the sample into an LC system. Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining polar metabolites like uracil and its derivatives.

-

Mass Spectrometry Analysis:

-

The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[16]

-

The instrument operates in negative ion mode to detect uracil and its phosphorylated forms.

-

Perform a full scan (MS1) to detect all ions within a specified mass range. The mass difference between unlabeled uracil (C₄H₄N₂O₂) and this compound (C₄H₄¹⁵N₂O₂) allows for their distinct detection.

-

Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted quantification of the M+0 (unlabeled) and M+2 (di-labeled) peaks of uracil and its downstream metabolites.[16]

-

-

Data Analysis:

-

Integrate the peak areas for the labeled and unlabeled forms of each metabolite.

-

Calculate the isotopic enrichment percentage using the formula: % Enrichment = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100

-

Correct for the natural abundance of ¹⁵N (~0.37%) in the unlabeled analyte for highly precise measurements.[1]

-

Visualizations: Workflows and Pathways

Diagrams created using the Graphviz DOT language illustrate key processes involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 3. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uracil (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-637-0.5 [isotope.com]

- 6. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. URACIL | Eurisotop [eurisotop.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Uracil - Wikipedia [en.wikipedia.org]

- 10. Efficient syntheses of [3-15N]uracil and [3-15N]thymine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient syntheses of [3-15N]uracil and [3-15N]thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 15. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 16. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for In Vivo RNA Labeling with Uracil-15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic lifecycle of RNA, encompassing its synthesis, processing, and degradation, is a cornerstone of gene regulation. Understanding these kinetics is crucial for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling of RNA in vivo offers a powerful tool to trace and quantify RNA metabolism. Uracil-15N2, a non-radioactive, stable isotope-labeled analog of uracil, can be metabolically incorporated into newly transcribed RNA. Subsequent analysis, typically by mass spectrometry, allows for the precise quantification of RNA turnover rates and provides insights into the dynamic regulation of the transcriptome.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo RNA labeling experiments, catering to both cell culture and animal models.

Principle of the Method

This compound is introduced to cells or organisms and is processed through the nucleotide salvage pathway. It is converted into Uridine-15N2 monophosphate (UMP), then diphosphate (UDP), and finally triphosphate (UTP). This labeled UTP is then incorporated into newly synthesized RNA by RNA polymerases in place of endogenous, unlabeled UTP. By isolating total RNA at different time points after the introduction of the label and analyzing it by mass spectrometry, the ratio of labeled to unlabeled uracil can be determined. This ratio is a direct measure of the rate of new RNA synthesis and can be used to calculate RNA turnover rates.

Data Presentation

Table 1: Example Labeling Conditions for Different Model Systems

| Model System | This compound Concentration | Labeling Duration | Notes |

| Human Cell Line (e.g., HeLa) | 100 - 500 µM | 1 - 24 hours | Optimal concentration should be determined empirically to balance labeling efficiency with potential toxicity. |

| Mouse (intraperitoneal injection) | 10 - 50 mg/kg | 2 - 48 hours | Bioavailability and metabolism can vary. Time course experiments are recommended. |

| Yeast (S. cerevisiae) | 50 - 200 µM in media | 30 minutes - 4 hours | Rapid uptake and incorporation are expected. |

| Drosophila melanogaster | 1 - 5 mM in food | 1 - 5 days | Labeling efficiency will depend on feeding behavior and developmental stage. |

Note: The above values are suggested starting points and should be optimized for each specific experimental system.

Table 2: Illustrative Quantitative Data from a Pulse-Chase Experiment in a Human Cell Line

| Time Point (hours) | % Labeled Uracil in Total RNA | Calculated RNA Half-life (hours) |

| Pulse (Labeling) | ||

| 0 | 0% | N/A |

| 2 | 5.8% | N/A |

| 4 | 10.2% | N/A |

| 8 | 18.5% | N/A |

| Chase (Unlabeled Media) | ||

| 12 (4h post-chase) | 12.3% | 5.5 |

| 16 (8h post-chase) | 8.1% | 5.5 |

| 24 (16h post-chase) | 3.5% | 5.5 |

This table represents example data to illustrate the expected trend. Actual results will vary based on the specific RNA species and cellular conditions.

Experimental Protocols

Protocol 1: In Vitro RNA Labeling in Cell Culture